Fmoc-D-Bpa-OH

Catalog No.
S1768515
CAS No.
117666-97-4
M.F
C31H25NO5
M. Wt
491.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Bpa-OH

CAS Number

117666-97-4

Product Name

Fmoc-D-Bpa-OH

IUPAC Name

(2R)-3-(4-benzoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C31H25NO5

Molecular Weight

491.5 g/mol

InChI

InChI=1S/C31H25NO5/c33-29(21-8-2-1-3-9-21)22-16-14-20(15-17-22)18-28(30(34)35)32-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,32,36)(H,34,35)/t28-/m1/s1

InChI Key

SYOBJKCXNRQOGA-MUUNZHRXSA-N

SMILES

Array

Synonyms

Fmoc-D-Bpa-OH;117666-97-4;Fmoc-4-benzoyl-D-phenylalanine;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-benzoylphenyl)propanoicacid;Fmoc-D-4-Benzoylphenylalanine;AmbotzFAA1665;SCHEMBL119472;09773_FLUKA;CTK7G2292;MolPort-003-795-019;ZINC2560906;CF-728;AKOS015837371;AJ-40671;AK114765;SC-21310;KB-209623;TL8000491;TR-062099;I14-3602;(2R)-3-(4-benzoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Fmoc-D-Bpa-OH (CAS 117666-97-4) is a highly specialized, unnatural amino acid derivative used extensively as a photoreactive building block in solid-phase peptide synthesis (SPPS). Structurally, it combines a D-phenylalanine core with a benzophenone (Bpa) side chain and an N-terminal Fmoc protecting group . The benzophenone moiety serves as a UV-activatable crosslinker that forms covalent bonds with adjacent molecules, enabling the capture of transient protein-peptide interactions [1]. For industrial and academic buyers, the procurement value of Fmoc-D-Bpa-OH lies in its unique combination of properties: the Fmoc group ensures compatibility with mainstream, mild SPPS workflows; the benzophenone enables efficient, water-tolerant photo-crosslinking at biologically safe wavelengths; and the D-stereochemistry confers critical resistance to proteolytic degradation, making it indispensable for in vivo applications and the development of stable peptide therapeutics.

Substituting Fmoc-D-Bpa-OH with its natural L-enantiomer (Fmoc-L-Bpa-OH) or generic photoreactive analogs fundamentally compromises assay integrity and probe viability. While L-Bpa is widely used for in vitro mapping, it is rapidly degraded by endogenous proteases, rendering it ineffective for in vivo or serum-rich photoaffinity labeling (PAL) . Attempting to substitute the benzophenone moiety with diazirine or aryl azide crosslinkers introduces severe process limitations: diazirines generate highly reactive carbenes that are rapidly quenched by aqueous solvents, while aryl azides require shorter UV wavelengths (<300 nm) that inflict significant phototoxic damage on biological tissues [1]. Furthermore, utilizing Boc-protected D-Bpa instead of the Fmoc variant forces the use of hazardous hydrogen fluoride (HF) during resin cleavage, destroying acid-sensitive post-translational modifications and requiring specialized laboratory infrastructure . Consequently, Fmoc-D-Bpa-OH is a non-interchangeable procurement requirement for stable, water-tolerant, and SPPS-compatible in vivo photo-probes.

In Vivo Proteolytic Resistance via D-Stereochemistry

Standard L-amino acid photo-probes are rapidly degraded by endogenous proteases, severely limiting their utility in serum or live-cell assays. Incorporating the D-enantiomer, Fmoc-D-Bpa-OH, confers high stereospecific resistance against natural L-proteases. While L-peptides often exhibit serum half-lives on the order of minutes, D-amino acid substitution systematically extends stability, allowing the photo-probe to remain intact during prolonged incubation periods required for capturing transient in vivo interactions .

Evidence DimensionResistance to endogenous proteolytic degradation
Target Compound DataFmoc-D-Bpa-OH (High stability, extended half-life)
Comparator Or BaselineFmoc-L-Bpa-OH (Rapid degradation by L-proteases)
Quantified DifferenceShift from minute-scale to hour/day-scale survival in biological matrices
ConditionsIn vivo or serum-rich assay environments

Procuring the D-enantiomer is mandatory for in vivo photoaffinity labeling where probe degradation would otherwise outpace target engagement.

Solvent Tolerance and Wavelength Safety in Photo-Crosslinking

Unlike diazirine-based crosslinkers that generate highly reactive carbenes with nanosecond half-lives, the benzophenone moiety of Fmoc-D-Bpa-OH forms a triplet ketyl biradical upon UV-A irradiation (350–365 nm). This biradical exhibits low reactivity toward water and forms reversibly until it successfully abstracts a hydrogen from a target C-H bond [1]. Furthermore, the 350 nm excitation wavelength avoids the severe protein and tissue damage associated with the shorter UV wavelengths required by many aryl azides [1].

Evidence DimensionAqueous solvent quenching and excitation wavelength
Target Compound DataFmoc-D-Bpa-OH (Low water reactivity; 350-365 nm excitation)
Comparator Or BaselineDiazirine / Aryl Azide crosslinkers (High water reactivity / <300 nm excitation)
Quantified DifferenceReversible diradical formation vs. nanosecond carbene quenching
ConditionsAqueous physiological buffers during photo-activation

Buyers should select Bpa over diazirines when crosslinking in aqueous buffers to prevent the probe from being prematurely quenched by the solvent.

Chromatographic Resolution for Enantiomeric Purity Validation

Ensuring no chiral scrambling occurs during synthesis is critical for spatial mapping of binding pockets. D-Bpa and L-Bpa peptides exhibit distinct chromatographic behaviors, allowing for rigorous quality control. In reverse-phase liquid chromatography (RP-LC) of M13 peptide analogs, the D-Bpa variant achieves near baseline separation from its L-counterpart, eluting approximately 2 minutes earlier under standard gradient conditions [1]. This distinct retention profile ensures that procurement and subsequent solid-phase synthesis of Fmoc-D-Bpa-OH yield structurally unambiguous probes [1].

Evidence DimensionRP-LC Retention Time
Target Compound DataD-Bpa modified peptide (Elutes ~2 minutes earlier)
Comparator Or BaselineL-Bpa modified peptide (Baseline separation, later elution)
Quantified Difference~2.0 minute retention time shift
ConditionsAnalytical Vydac C4 column (250 × 4.6 mm), 25% to 45% gradient over 80 min

The distinct chromatographic signature of the D-enantiomer allows synthetic chemists to easily verify chiral purity and prevent data artifacts in structural mapping.

Mild SPPS Processability via Fmoc Protection

The Fmoc protecting group on Fmoc-D-Bpa-OH enables standard mild solid-phase peptide synthesis (SPPS). Deprotection is achieved using a mild base (e.g., 20% piperidine), and final cleavage utilizes trifluoroacetic acid (TFA) . In contrast, substituting with Boc-D-Bpa-OH requires highly toxic and specialized hydrogen fluoride (HF) handling for cleavage. This makes Fmoc-D-Bpa-OH strictly necessary when synthesizing photo-probes that contain acid-sensitive post-translational modifications, such as glycosylation or phosphorylation, which would be destroyed by Boc/HF chemistry .

Evidence DimensionResin cleavage and deprotection harshness
Target Compound DataFmoc-D-Bpa-OH (Mild base deprotection, TFA cleavage)
Comparator Or BaselineBoc-D-Bpa-OH (TFA deprotection, harsh HF cleavage)
Quantified DifferenceElimination of HF handling requirements
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) workflows

Fmoc protection is a mandatory procurement criterion for laboratories lacking specialized HF-handling infrastructure or when synthesizing acid-labile modified peptides.

In Vivo Photoaffinity Labeling (PAL) in Serum-Rich Environments

Driven by the high proteolytic stability of its D-stereocenter (Section 3), Fmoc-D-Bpa-OH is the optimal choice for synthesizing photo-probes intended for live-cell or in vivo assays. Unlike L-Bpa probes that rapidly degrade, D-Bpa probes survive long enough to engage target receptors, while the 350 nm UV-A activation wavelength ensures that surrounding tissues and proteins are not damaged during the crosslinking event [1].

Aqueous Mapping of Low-Affinity Protein-Protein Interactions

Because the benzophenone diradical exhibits exceptionally low reactivity toward water (Section 3), Fmoc-D-Bpa-OH is highly effective for capturing transient or low-affinity interactions in physiological buffers. This prevents the crosslinker from being prematurely quenched by the solvent, a common failure mode when substituting with diazirine-based alternatives [1].

Synthesis of Acid-Labile Peptidomimetic Therapeutics

The Fmoc protecting group enables the incorporation of D-Bpa into complex peptides containing acid-sensitive modifications, such as glycosylation or phosphorylation. By avoiding the harsh hydrogen fluoride (HF) cleavage required by Boc-protected alternatives (Section 3), manufacturers can reliably produce highly modified, structurally intact therapeutic candidates using standard SPPS infrastructure .

XLogP3

6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

491.17327290 Da

Monoisotopic Mass

491.17327290 Da

Heavy Atom Count

37

Dates

Last modified: 08-15-2023

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